1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene
Description
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene is a brominated aromatic compound featuring a benzene ring substituted with a methyl group at the ortho position and a branched ethyl chain. The ethyl moiety contains a bromine atom at the β-carbon and a 2-methoxyethoxy group at the α-carbon. This structure combines aromatic, ether, and alkyl halide functionalities, making it a versatile intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C12H17BrO2 |
|---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
1-[2-bromo-1-(2-methoxyethoxy)ethyl]-2-methylbenzene |
InChI |
InChI=1S/C12H17BrO2/c1-10-5-3-4-6-11(10)12(9-13)15-8-7-14-2/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
SJWGORMBZVWDJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CBr)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene typically involves the reaction of 2-methylbenzene with 2-bromo-1-(2-methoxyethoxy)ethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium carbonate, amines, thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed
Substitution: Amino or thiol derivatives.
Oxidation: Alcohols or ketones.
Reduction: De-brominated hydrocarbons.
Scientific Research Applications
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Electronic Effects
- Trifluoroethoxy Analog () : The trifluoroethoxy group introduces strong electron-withdrawing effects, which could stabilize negative charges in intermediates, contrasting with the electron-donating methoxyethoxy group in the parent compound. This difference impacts reactivity in SN2 reactions or radical processes .
- Chloro-Substituted Analog () : The meta-chloro group increases the compound’s resistance to electrophilic aromatic substitution while providing a secondary site for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Steric and Solubility Considerations
- Methoxypropoxy vs. Methoxyethoxy ( vs.
- Hexyloxy Derivative () : The bulky hexyloxy group introduces steric hindrance, likely slowing reaction kinetics in crowded environments (e.g., enzyme-active sites) .
Biological Activity
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene is an organic compound that exhibits a unique structure characterized by the presence of a bromine atom, methoxy group, and ethoxy group attached to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly in drug discovery and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene is C12H15BrO3, with a molecular weight of approximately 289.16 g/mol. Its structure allows for various interactions that may modulate biological activity:
- Bromine Atom : Participates in electrophilic substitution reactions.
- Methoxy and Ethoxy Groups : Engage in hydrogen bonding and other non-covalent interactions.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | C12H15BrO3 |
| Molecular Weight | 289.16 g/mol |
| Functional Groups | Bromine, Methoxy, Ethoxy |
The biological activity of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene is primarily attributed to its ability to interact with specific molecular targets. The bromine atom enhances reactivity, while the methoxy and ethoxy groups improve solubility and bioavailability. These interactions may modulate enzyme activities or receptor functions, leading to various biological effects such as:
- Anti-inflammatory Activity : Similar compounds have shown potential in reducing inflammation.
- Anticancer Properties : Compounds with analogous structures have demonstrated cytotoxic effects against various cancer cell lines.
Comparative Studies
Research has indicated that compounds with similar structures exhibit diverse biological activities. For instance, 1-(2-Bromoethyl)-4-fluorobenzene and 1-(2-Methoxyethoxy)-4-fluorobenzene serve as comparative analogs.
Table 2: Comparison of Similar Compounds
| Compound | Key Differences | Notable Activities |
|---|---|---|
| 1-(2-Bromoethyl)-4-fluorobenzene | Lacks the 2-methoxyethoxy group; less polar | Limited anti-inflammatory activity |
| 1-(2-Methoxyethoxy)-4-fluorobenzene | Lacks the bromine atom; less reactive | Moderate anticancer effects |
| 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene | Unique combination of bromine and methoxy groups | Potential anti-inflammatory and anticancer activity |
Study on Anticancer Activity
A notable study investigated the cytotoxic effects of various halogenated compounds on human cancer cell lines. The results indicated that compounds similar to 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene exhibited significant cytotoxicity against several cancer types, including:
- Human Cervical Carcinoma (HeLa)
- Colon Adenocarcinoma (CaCo-2)
The study reported IC50 values indicating effective concentrations for inducing cell death, highlighting the potential of halogenated compounds in cancer therapy.
Table 3: Cytotoxicity Results
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 25 |
| CaCo-2 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
